molecular formula C12H11ClN4O3S B5684689 4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5684689
M. Wt: 326.76 g/mol
InChI Key: OGCPHSQKHBLRMP-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is a member of the thiadiazole family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to work by inhibiting key enzymes involved in cancer cell growth and inflammation. In the case of its herbicidal activity, this compound is believed to inhibit photosynthesis in target weeds.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, studies have demonstrated that this compound has potent herbicidal activity against a variety of weed species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potent biological activity. This compound has been shown to have anti-cancer, anti-inflammatory, and herbicidal activity, making it a valuable tool for researchers in a variety of fields. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are a number of future directions for research on 4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of more potent and selective anti-cancer agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture. Finally, studies are needed to better understand the potential toxicity of this compound and to develop strategies to mitigate any adverse effects.

Synthesis Methods

The synthesis of 4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a multi-step process that involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 4-chloro-2-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to yield the final product.

Scientific Research Applications

4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
In agriculture, 4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been investigated for its potential use as a herbicide. Studies have shown that this compound has potent herbicidal activity against a variety of weed species, making it a promising candidate for use in crop protection.

properties

IUPAC Name

4-chloro-2-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c1-2-3-10-15-16-12(21-10)14-11(18)8-5-4-7(13)6-9(8)17(19)20/h4-6H,2-3H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCPHSQKHBLRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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